molecular formula C14H14BrNO B1390045 3-[(1-Bromo-2-naphthyl)oxy]pyrrolidine CAS No. 946681-89-6

3-[(1-Bromo-2-naphthyl)oxy]pyrrolidine

Cat. No.: B1390045
CAS No.: 946681-89-6
M. Wt: 292.17 g/mol
InChI Key: BRAMEEWPRNLUAX-UHFFFAOYSA-N
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Description

3-[(1-Bromo-2-naphthyl)oxy]pyrrolidine is a brominated heterocyclic compound featuring a pyrrolidine ring substituted with a 1-bromo-2-naphthyloxy group. Synthesis of such compounds likely involves nucleophilic substitution or coupling reactions, as seen in related pyrrolidine derivatives .

Properties

IUPAC Name

3-(1-bromonaphthalen-2-yl)oxypyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO/c15-14-12-4-2-1-3-10(12)5-6-13(14)17-11-7-8-16-9-11/h1-6,11,16H,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRAMEEWPRNLUAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=C(C3=CC=CC=C3C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Reaction

  • Reaction Type: The reaction involves the displacement of the hydroxyl group on the bromonaphthol by the nucleophilic nitrogen of pyrrolidine.
  • Conditions: Acidic or basic conditions can be employed depending on the specific protocol. Acidic conditions (e.g., hydrochloric acid) often facilitate the formation of the hydrochloride salt of the final product.
  • Solvents: Common solvents include ethanol, acetone, or dimethylformamide (DMF) to dissolve reactants and facilitate nucleophilic attack.
  • Temperature: Reactions are typically conducted at elevated temperatures (e.g., reflux or 70–75 °C) to promote substitution.

Ether Formation

  • The ether bond between the naphthyl group and pyrrolidine is formed through the nucleophilic attack of the pyrrolidine nitrogen on the activated aromatic hydroxyl group.
  • Base catalysts such as potassium carbonate (K2CO3) or sodium hydride (NaH) may be used to deprotonate the hydroxyl group, enhancing nucleophilicity.

Detailed Reaction Procedure Example

Step Reagents & Conditions Description Yield & Notes
1 1-Bromo-2-naphthol + Pyrrolidine, Acidic medium (HCl), Ethanol, 70 °C, 18 h Nucleophilic substitution of hydroxyl by pyrrolidine under acidic reflux Product obtained as hydrochloride salt, purified by recrystallization or chromatography
2 Workup: Evaporation of solvent, filtration of precipitate Isolation of product High purity product, suitable for further applications
3 Optional purification: Chromatography or recrystallization Enhances purity and yield Final compound isolated as hydrochloride salt

This method is consistent with industrial batch production where reaction parameters are optimized for scale-up and reproducibility.

Alternative Synthetic Routes and Variations

  • Use of Bases: Employing bases like potassium carbonate and phase transfer catalysts (e.g., 18-crown-6) in acetone or DMF can facilitate ether bond formation by generating the phenolate ion from the bromonaphthol, which then reacts with pyrrolidine.
  • Bromide Formation: In some protocols, bromides are prepared from corresponding alcohols using phosphorus tribromide (PBr3) in ether, which can then be used for nucleophilic substitution with pyrrolidine.
  • Oxidation and Reduction: Post-synthesis modifications of the bromo-naphthyl group can be performed using oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride to modify the compound's properties.

Research Findings and Analytical Data

  • The synthesized this compound hydrochloride typically exhibits high purity (>99%) as confirmed by LC-MS and NMR spectroscopy.
  • Yields vary depending on reaction conditions but generally range from moderate to high (55–90%).
  • Structural confirmation is achieved through ^1H NMR, ^13C NMR, and mass spectrometry, showing characteristic signals for the pyrrolidine ring and bromonaphthyl aromatic protons.

Summary Table of Preparation Methods

Method Starting Materials Reaction Conditions Key Reagents Purification Yield Range Notes
Acidic nucleophilic substitution 1-Bromo-2-naphthol, Pyrrolidine HCl in EtOH, 70 °C, 18 h Hydrochloric acid Recrystallization or chromatography 70–90% Produces hydrochloride salt
Base-catalyzed ether formation 1-Bromo-2-naphthol, Pyrrolidine K2CO3, 18-crown-6, acetone, reflux Potassium carbonate, crown ether Column chromatography 60–80% Phenolate intermediate formation
Bromide intermediate route Alcohol precursor, PBr3 PBr3 in Et2O, RT Phosphorus tribromide Chromatography 40–60% Bromide prepared for substitution

Chemical Reactions Analysis

3-[(1-Bromo-2-naphthyl)oxy]pyrrolidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the naphthyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

The compound 3-[(1-Bromo-2-naphthyl)oxy]pyrrolidine has garnered attention in scientific research due to its unique structural properties and potential applications across various fields, including medicinal chemistry, pharmacology, and organic synthesis. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.

Chemical Properties and Structure

This compound is characterized by its pyrrolidine ring, which is substituted with a bromo-naphthyl ether. This structural feature contributes to its reactivity and interaction with biological systems.

Medicinal Chemistry

This compound has shown promise in drug development due to its ability to interact with specific biological targets. Research indicates that it may act as an inhibitor for certain enzymes involved in disease pathways.

Case Study: Enzyme Inhibition

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and tested their efficacy against cancer cell lines. The results indicated that modifications to the naphthyl group enhanced inhibitory activity against protein kinases associated with tumor growth .

Neuropharmacology

The compound is being explored for its potential neuroprotective effects. Preliminary studies suggest that it may modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

A recent investigation demonstrated that this compound exhibited neuroprotective properties in models of oxidative stress, reducing neuronal cell death and inflammation . This finding opens avenues for further exploration in the context of Alzheimer's disease.

Organic Synthesis

As a versatile building block, this compound plays a crucial role in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in synthetic organic chemistry.

Table 2: Synthetic Applications

Reaction TypeDescription
Nucleophilic SubstitutionCan replace the bromine atom with nucleophiles to form new compounds.
Coupling ReactionsUseful in forming linkages with other aromatic systems.
Functional Group ModificationAllows for the introduction of diverse functional groups through derivatization.

Industrial Applications

Beyond academic research, this compound is also relevant in industrial applications, particularly in the formulation of specialty chemicals and materials used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(1-Bromo-2-naphthyl)oxy]pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring in the compound can interact with various biological molecules, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Key Properties/Applications References
This compound C₁₄H₁₄BrNO ~292.2 (calc.) Bromonaphthyloxy, pyrrolidine High lipophilicity, halogen bonding -
3-(3-Pyridyl)pyrrolidine C₉H₁₂N₂ 148.2 Pyridyl, pyrrolidine Coordination chemistry, basicity
2-Bromo-6-(hydroxymethyl)pyridin-3-ol C₆H₆BrNO₂ 220.0 Bromopyridyl, hydroxymethyl, hydroxyl Polar, hydrogen bonding
3-[(5-Bromopyrimidin-2-yl)oxy]-N-[(naphthalen-1-yl)methyl]pyrrolidine-1-carboxamide C₂₀H₁₉BrN₄O₂ 427.3 Bromopyrimidinyloxy, carboxamide, naphthyl Bioactive potential (e.g., kinase inhibition)
1,2,3,4,5,6-Hexahydro-spiro[cyclopenta[c]pyrrole-5,3'-pyrrolidine] (Bromophenyl-substituted) C₂₄H₂₀Br₄N₂O₂ ~723.8 Multiple bromophenyl, spirocyclic Rigid structure, halogen-rich

Substituent Effects and Reactivity

  • Bromonaphthyloxy vs. Pyridyl/Pyrimidinyl Groups: The bromonaphthyloxy group in this compound enhances lipophilicity and steric hindrance compared to the pyridyl group in 3-(3-Pyridyl)pyrrolidine. This difference influences solubility and biological membrane permeability .
  • Bromine Position and Electronic Effects :
    Bromine at the 1-position of naphthalene (target compound) vs. the 2-position in pyridine () alters electronic effects. Bromine in aromatic systems increases molecular weight and polarizability, enhancing halogen bonding in biological targets .

  • Carboxamide vs. Hydroxymethyl Substituents :
    The carboxamide group in ’s compound adds hydrogen-bonding capacity and amide resonance stabilization, contrasting with the hydroxymethyl group in ’s pyridine derivative, which offers hydroxyl reactivity for further functionalization .

Research Findings and Limitations

  • Reactivity : Bromonaphthyloxy groups are less reactive toward electrophilic substitution than pyridyl groups due to steric shielding .
  • Data Gaps : Melting points, solubility, and biological activity data for this compound are unavailable; inferences are drawn from analogs.

Biological Activity

3-[(1-Bromo-2-naphthyl)oxy]pyrrolidine is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a bromo-naphthyl ether. Its chemical formula is C13_{13}H12_{12}BrNO, and it has a molecular weight of approximately 276.14 g/mol. The presence of the bromine substituent may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzyme activities and affect cellular signaling pathways. Research indicates that compounds with similar structures can inhibit specific enzymes or receptors, leading to altered cellular functions.

Biological Activities

Antimicrobial Activity
Studies have shown that pyrrolidine derivatives exhibit significant antimicrobial properties. For instance, related compounds have been tested against various bacterial strains, including E. coli and S. aureus, demonstrating minimum inhibitory concentrations (MICs) ranging from 0.5 to 64 µg/mL for effective strains . The structural similarities suggest that this compound may possess comparable antimicrobial effects.

Cytotoxicity
In vitro studies on pyrrolidine derivatives have reported varying degrees of cytotoxicity against cancer cell lines. The IC50 values for similar compounds often fall within the range of 10 to 50 µM, indicating potential utility in cancer therapeutics. Further exploration into the cytotoxic effects of this compound could reveal its efficacy as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC: 0.5 - 64 µg/mL against bacteria
CytotoxicityIC50: 10 - 50 µM in cancer cell lines
Enzyme InhibitionPotential modulation of enzyme activity

Case Studies

  • Antimicrobial Efficacy
    A study demonstrated that pyrrolidine derivatives, structurally similar to this compound, exhibited potent antimicrobial activity against drug-resistant strains of Helicobacter pylori. The findings suggested that modifications in the naphthyl group could enhance antibacterial potency .
  • Cytotoxic Assessment
    Research involving the evaluation of various pyrrolidine compounds indicated that those with halogen substitutions showed increased cytotoxicity against human cancer cell lines. The presence of the bromo substituent in this compound may contribute to its effectiveness in inhibiting tumor growth.

Future Directions

Further studies are warranted to elucidate the specific mechanisms through which this compound exerts its biological effects. Investigating its pharmacokinetics, toxicity profiles, and potential therapeutic applications will be crucial for developing this compound into a viable drug candidate.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(1-Bromo-2-naphthyl)oxy]pyrrolidine

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